-Methylene-1,3-dioxepane has been synthesized and characterized by researchers for its potential applications in various fields. Studies have explored different methods for its synthesis, including:
Researchers have also employed various techniques to characterize the structure and properties of 2-Methylene-1,3-dioxepane, such as:
Research suggests that 2-Methylene-1,3-dioxepane may hold promise for various applications, including:
2-Methylene-1,3-dioxepane is a cyclic compound with the molecular formula CHO and a molar mass of 114.14 g/mol. This compound features a unique structure characterized by a dioxepane ring, which is a six-membered ring containing two oxygen atoms. Its physical properties include a predicted density of approximately 0.97 g/cm³ and a boiling point around 172.8 °C. It is typically stored under inert gas conditions to prevent degradation and is classified under hazard class 3 due to its flammable nature .
Research indicates that 2-methylene-1,3-dioxepane derivatives exhibit promising biological activity. For instance, functionalized terpolymers derived from this compound have shown potential as biodegradable drug delivery systems. These systems can release therapeutic agents in response to pH changes, making them suitable for targeted cancer therapies . In vitro studies have demonstrated that these polymeric prodrugs can effectively inhibit cancer cell proliferation, highlighting their potential in medical applications .
Several methods have been developed for synthesizing 2-methylene-1,3-dioxepane:
The applications of 2-methylene-1,3-dioxepane are diverse:
Interaction studies involving 2-methylene-1,3-dioxepane primarily focus on its behavior in biological systems and its interactions with other chemical entities. Research has shown that polymers derived from this compound can self-assemble into micelles capable of encapsulating drugs for targeted delivery. These micelles demonstrate enhanced cellular uptake and controlled release profiles under varying pH conditions, indicating their potential for effective drug delivery systems .
Several compounds share structural similarities with 2-methylene-1,3-dioxepane. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Dioxolane | CHO | Five-membered ring; less reactive |
1,4-Dioxane | CHO | Saturated six-membered ring; stable |
2-Methyl-1,3-dioxolane | CHO | Similar structure; different substituents |
2-Methylene-4,5,6,7-tetrahydro-1,3-dioxepin | CHO | More complex structure; higher molecular weight |
The uniqueness of 2-methylene-1,3-dioxepane lies in its ability to undergo specific polymerization reactions and its application in creating biodegradable materials and drug delivery systems. Its reactivity and structural characteristics make it a valuable compound in both synthetic chemistry and material science.
Flammable